molecular formula C30H23ClN6O2 B11971501 (2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

Cat. No.: B11971501
M. Wt: 535.0 g/mol
InChI Key: FNKNGDZCAQPTKI-OQKWZONESA-N
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Description

(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a cyano group attached to a pyrazole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the intermediate 4-chlorophenylhydrazone This intermediate then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

  • **(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide
  • **(2E)-3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

Comparison: Compared to these similar compounds, (2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C30H23ClN6O2

Molecular Weight

535.0 g/mol

IUPAC Name

(E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C30H23ClN6O2/c1-20-27(30(39)37(35(20)2)26-11-7-4-8-12-26)33-29(38)22(18-32)17-23-19-36(25-9-5-3-6-10-25)34-28(23)21-13-15-24(31)16-14-21/h3-17,19H,1-2H3,(H,33,38)/b22-17+

InChI Key

FNKNGDZCAQPTKI-OQKWZONESA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C#N

Origin of Product

United States

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